molecular formula C18H27NO3 B8673729 4-[(Benzyloxy)methyl]-1-Boc-piperidine

4-[(Benzyloxy)methyl]-1-Boc-piperidine

Cat. No.: B8673729
M. Wt: 305.4 g/mol
InChI Key: ZMXQSXFBPWGOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Benzyloxy)methyl]-1-Boc-piperidine is a chemical compound that features a piperidine ring substituted with a benzyloxymethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)methyl]-1-Boc-piperidine typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the benzyloxymethyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with benzyl chloromethyl ether in the presence of a base to introduce the benzyloxymethyl group.

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]-1-Boc-piperidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxymethyl group can be oxidized to form a benzyloxycarbonyl group.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used for substitution reactions.

Major Products Formed

    Oxidation: Benzyloxycarbonyl derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[(Benzyloxy)methyl]-1-Boc-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Benzyloxy)methyl]-1-Boc-piperidine involves its ability to act as a protecting group for the piperidine nitrogen, thereby preventing unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring. The benzyloxymethyl group can also be cleaved under specific conditions, providing additional versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-1-(tert-butoxycarbonyl)piperidine
  • 4-(Ethoxymethyl)-1-(tert-butoxycarbonyl)piperidine
  • 4-(Isopropoxymethyl)-1-(tert-butoxycarbonyl)piperidine

Uniqueness

4-[(Benzyloxy)methyl]-1-Boc-piperidine is unique due to the presence of the benzyloxymethyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-(phenylmethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-18(2,3)22-17(20)19-11-9-16(10-12-19)14-21-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3

InChI Key

ZMXQSXFBPWGOAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 30 ml N,N-dimethylformamide solution of 2.4 g (11.15 mmol) of tert-butyl 4-hydroxymethyl-1-piperidinecarboxylate, 557 mg (60% in oil, 13.9 mmol) of sodium hydride and 1.86 ml (15.6 mmol) of benzyl bromide were added with ice cooling. The mixture was stirred at room temperature for 23 hours. Then, the reaction mixture was diluted with ethyl acetate, and the dilution was washed with water and a saturated aqueous solution of sodium chloride in this order. The washed system was dried over sodium sulfate, and then the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to obtain 3.5 g (quantitative) of the captioned compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
557 mg
Type
reactant
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

NaH (60% oil dispersion, 53 mg, 1.3 mmol) was added in portions to a solution of 1-(tert-butoxycarbonyl)-4-(hydroxymethyl)piperidine (240 mg, 1.1 mmol) and benzyl bromide (0.40 mL, 0.58 g, 0.33 mmol) in DMF (2.0 mL). After 1 h, additional NaH (60% oil disperison, 15 mg, 0.38 mmol) was added. After a total of 2.25 h, the mixture was quenched with water and extracted with EtOAc. The organic layer was washed with saturated aq. NaCl, dried (Na2SO4), and evaporated. Purification by flash column chromatogaraphy on silica gel, eluting with 5-10% EtOAc in hexane gave 167 mg of 4-(benzyloxymethyl)-1-(tert-butoxycarbonyl)piperidine. A portion (160 mg, 0.55 mmol) of this intermediate was dissolved in CH3OH (2.0 mL) and a solution of HCl (2 N in ether, 2.0 mL, 4 mmol) was added. The mixture was stirred overnight at RT and evaported to give the title compound as a white solid.
Name
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.